2-Ethylphenylmagnesium bromide

説明

2-Ethylphenylmagnesium bromide is a valuable organometallic reagent that has gained significant attention over the years in the field of organic synthesis. It is often used as a synthetic equivalent for the phenyl “Ph −” synthon .

Synthesis Analysis

2-Ethylphenylmagnesium bromide can be synthesized from 2-Bromoethylbenzene and Magnesium . The reaction of 2-(trifluoromethyl)aniline with 2,6-dimethylphenylmagnesium bromide yields 1-methyl-9-(2,6-dimethylphenyl)acridine by the formal reaction of one equivalent of the aniline and two equivalents of the Grignard reagent .Molecular Structure Analysis

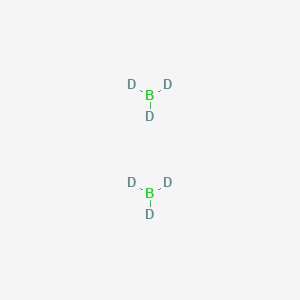

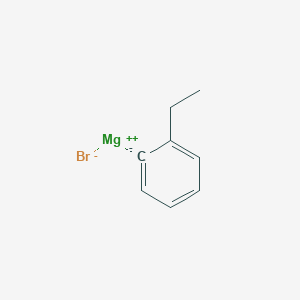

The molecular formula of 2-Ethylphenylmagnesium bromide is C8H9BrMg . The molecular weight is 209.36600 . The exact mass is 207.97400 .Chemical Reactions Analysis

Phenylmagnesium bromide is a strong nucleophile as well as a strong base. It can abstract even mildly acidic protons, thus the substrate must be protected where necessary. It often adds to carbonyls, such as ketones, aldehydes .科学的研究の応用

Organic Syntheses

2-Ethylphenylmagnesium bromide is often used in organic syntheses . For example, it can be used in the synthesis of ®- (+)-2-Hydroxy-1,2,2-triphenylethyl acetate . This compound is synthesized from methyl ®-(−)-mandelate by treatment with phenylmagnesium bromide .

Propylene Oxide Electrosynthesis

In a study published in Nature, researchers used a bromide-mediated process to boost the electrosynthesis of propylene oxide . In this process, bromine is generated at the anode and then transferred into an independent reactor to react with propylene . This strategy effectively prevents side reactions and eliminates interference to stability caused by massive alkene input and vigorously stirred electrolytes .

Production of Various Chemicals

Propylene oxide, which can be synthesized using a bromide-mediated process involving 2-Ethylphenylmagnesium bromide, is a versatile feedstock in the production of various chemicals . These include polyether polyol, propylene glycol, and dimethyl carbonate .

Environmental Sustainability

The electrochemical synthesis of propylene oxide, which can be facilitated by 2-Ethylphenylmagnesium bromide, is considered an environmentally sustainable method . This is because it uses electricity from renewable solar or wind energies .

Industrial Applications

The electrochemical synthesis of propylene oxide, which can be achieved using 2-Ethylphenylmagnesium bromide, has potential industrial applications . When the electrode area is scaled up, a significant amount of pure propylene oxide can be obtained .

Research and Experimental Use

2-Ethylphenylmagnesium bromide is often used for experimental and research purposes . It is offered by various chemical suppliers for use in laboratory settings .

作用機序

Target of Action

2-Ethylphenylmagnesium bromide is a type of Grignard reagent . Grignard reagents are organomagnesium compounds commonly used in organic chemistry for carbon-carbon bond formations . The primary targets of 2-Ethylphenylmagnesium bromide are typically carbon atoms that are part of carbonyl groups in aldehydes, ketones, and esters .

Mode of Action

The mode of action of 2-Ethylphenylmagnesium bromide involves a nucleophilic attack on the carbonyl carbon of aldehydes, ketones, or esters . The carbon-magnesium bond in the Grignard reagent is polar, with the carbon being nucleophilic. This carbon then attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond .

Biochemical Pathways

The exact biochemical pathways affected by 2-Ethylphenylmagnesium bromide would depend on the specific reaction it is used in. As a Grignard reagent, it is often used in the synthesis of alcohols, where it can add to carbonyl groups in aldehydes or ketones . The resulting product after the addition of water or an acid is a secondary or tertiary alcohol .

Pharmacokinetics

It’s worth noting that grignard reagents, including 2-ethylphenylmagnesium bromide, are generally sensitive to moisture and air, and they are usually prepared and used under anhydrous conditions .

Result of Action

The result of the action of 2-Ethylphenylmagnesium bromide is the formation of a new carbon-carbon bond, which can lead to the synthesis of a variety of organic compounds . For example, when reacting with a carbonyl compound like an aldehyde or a ketone, the result is an alcohol .

Action Environment

The action of 2-Ethylphenylmagnesium bromide is highly dependent on the environment. It is sensitive to moisture and air, and thus, reactions involving this reagent are typically carried out under anhydrous conditions and in an inert atmosphere . The reaction is also dependent on the temperature, and it usually takes place at room temperature .

Safety and Hazards

特性

IUPAC Name |

magnesium;ethylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZDNMXPEPMLBA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=[C-]1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylphenylmagnesium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。